molecular formula C16H12ClNO2S B2733925 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid CAS No. 847503-13-3

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Cat. No. B2733925
M. Wt: 317.79
InChI Key: JPRLOJKDFDYHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chloro group at the 6-position, a carboxylic acid group at the 4-position, and a 2,5-dimethylthiophen-3-yl group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives are diverse and depend on the specific conditions and reagents used . For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” include a molecular weight of 317.79 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis Methodologies

Research has developed efficient synthesis routes for compounds structurally related to "6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid," contributing to the broader field of heterocyclic chemistry. These methodologies facilitate the creation of diverse quinoline derivatives, which are crucial in medicinal chemistry and material science. For instance, the work by Croisy-Delcey et al. (1991) outlines the synthesis of benzo analogues of lucanthone through condensation and cyclodehydration processes, highlighting the versatility of quinoline derivatives in synthesizing biologically active compounds (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).

Material Science Applications

Quinoline derivatives have also shown promise in material science, particularly in the creation of fluorescent probes and photophysical property studies. Bodke, Shankerrao, & Harishkumar (2013) synthesized novel quinoline derivatives that serve as blue-green fluorescent probes. Their study demonstrates the compounds' fluorescence in solution, making them potential candidates for various applications in material science and bioimaging (Bodke, Shankerrao, & Harishkumar, 2013).

Biological Activities

Quinoline derivatives exhibit a range of biological activities, making them attractive for drug development. Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the specified compound, showed potent cytotoxic properties against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Antioxidant Properties

Studies have also focused on the antimicrobial and antioxidant properties of quinoline derivatives. Shankerrao, Bodke, & Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. Their findings indicate that these compounds exhibit significant antioxidant and antibacterial effects, underscoring their potential in developing new antimicrobial agents (Shankerrao, Bodke, & Mety, 2013).

Future Directions

The future directions for “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . This includes the development of more efficient and environmentally friendly synthesis methods, as well as the investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRLOJKDFDYHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.